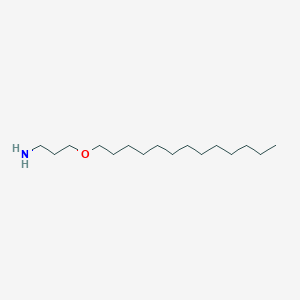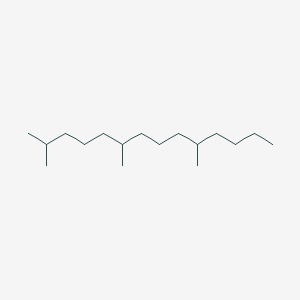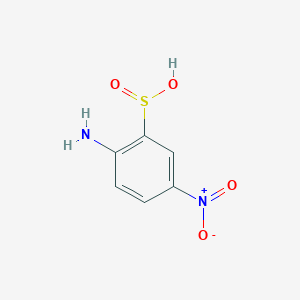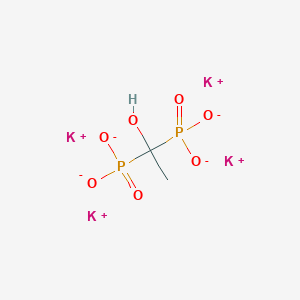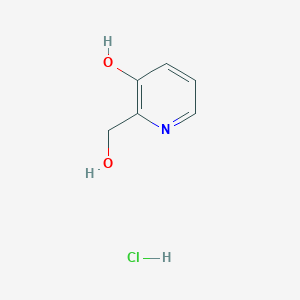
4-Phenylcinnamic acid
Overview
Description
4-Phenylcinnamic acid is an organic compound with the molecular formula C15H12O2. It is a derivative of cinnamic acid, characterized by the presence of a phenyl group attached to the cinnamic acid backbone. This compound appears as an off-white crystalline solid and is slightly soluble in water .
Mechanism of Action
Target of Action
4-Phenylcinnamic acid is a small organic compound that has been used in various chemical research
Mode of Action
It’s known that the compound can interact with other molecules in a chemical context, such as in the formation of matrix-assisted laser desorption ionization (MALDI) matrices for sulfatide detection . .
Biochemical Pathways
It’s known that cinnamic acid derivatives can be involved in various biochemical processes , but the specific pathways influenced by this compound are not well-documented
Pharmacokinetics
It has a molecular weight of 224.25, a predicted density of 1.178±0.06 g/cm3, and is slightly soluble in water These properties could influence its bioavailability and pharmacokinetics
Result of Action
It’s known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in water and other solvents can affect its distribution and availability in different environments . Moreover, it’s known to be harmful to aquatic life with long-lasting effects , indicating that it can interact with and impact the environment
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Phenylcinnamic acid are not fully understood. It is known that cinnamic acid derivatives play crucial roles in various biochemical reactions. They interact with a variety of enzymes, proteins, and other biomolecules. For instance, they can act as substrates for enzymes like phenylalanine ammonia-lyase (PAL) and cinnamate 4-hydroxylase (C4H), which are involved in the phenylpropanoid pathway .
Cellular Effects
Cinnamic acid derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is likely involved in the phenylpropanoid pathway, a major secondary metabolic pathway in plants. This pathway involves enzymes such as PAL and C4H
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenylcinnamic acid can be synthesized through various methods. One common method involves the condensation of phenacyl chloride with benzaldehyde in the presence of triethylamine . Another method includes the reaction of sodium phenylacetate with benzaldehyde in acetic anhydride . Additionally, the distillation of benzylmandelic acid can also yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The condensation reaction with benzaldehyde is often preferred due to its simplicity and high yield .
Chemical Reactions Analysis
Types of Reactions: 4-Phenylcinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces halogenated or nitrated derivatives.
Scientific Research Applications
4-Phenylcinnamic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Industry: It is used in the production of pharmaceuticals and as a reagent in chemical research.
Comparison with Similar Compounds
4-Phenylcinnamic acid can be compared with other cinnamic acid derivatives, such as:
α-Phenylcinnamic acid: Similar in structure but differs in the position of the phenyl group.
4-Hydroxycinnamic acid: Contains a hydroxyl group, leading to different chemical properties and applications.
Cinnamic acid: The parent compound, lacking the phenyl substitution.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
13026-23-8 |
|---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
(Z)-3-(4-phenylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C15H12O2/c16-15(17)11-8-12-6-9-14(10-7-12)13-4-2-1-3-5-13/h1-11H,(H,16,17)/b11-8- |
InChI Key |
DMJDEZUEYXVYNO-FLIBITNWSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)O |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C\C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)O |
Key on ui other cas no. |
13026-23-8 |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the phenyl substituent in 4-Phenylcinnamic acid affect its ability to inhibit tyrosinase compared to cinnamic acid?
A1: Research indicates that the phenyl substituent in the para position of cinnamic acid actually enhances its inhibitory effect on tyrosinase. [] This is attributed to the phenyl group's ability to hinder the interaction between the enzyme and its substrate. In contrast, the n-butyl substituent doesn't exhibit this enhancement. Interestingly, the butoxy substituent also increases inhibitory potential, but through a different mechanism: it increases structural similarity to the enzyme's substrate. []
Q2: What is the role of this compound in analytical chemistry?
A2: this compound is utilized as a matrix in Matrix-assisted laser desorption/ionization tandem mass spectrometry (MALDI-MS/MS). [] This technique helps identify organic tattoo pigments, both in inks and biological tissues. This is particularly relevant due to increasing regulations on tattoo inks and the need to ensure consumer safety by identifying potentially harmful ingredients. []
Q3: How does the structure of this compound influence its retention on porous graphitic carbon (PGC) compared to other biphenyl compounds?
A3: this compound demonstrates strong retention on PGC, surpassing that observed on octadecyl-silica (ODS) stationary phases. [] This strong retention is linked to the planar structure of the molecule, a characteristic shared by other highly retained biphenyl derivatives like 4-vinylbiphenyl. [] Research suggests that the ability of a molecule to readily adopt a planar conformation significantly contributes to its retention on PGC. []
Q4: What synthetic methods are commonly used to produce this compound?
A4: this compound can be synthesized through the Knoevenagel reaction. [] This involves reacting 4-phenylbenzaldehyde with malonic acid in the presence of pyridine and piperidine as catalysts. [] This reaction highlights how different substituents on the benzaldehyde, such as alkyl, alkoxy, and aryl groups, can influence the reactivity of the carbonyl group during the synthesis. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


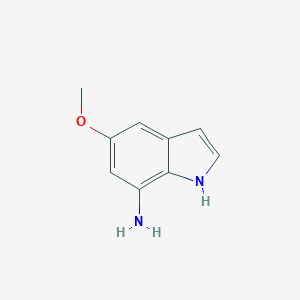
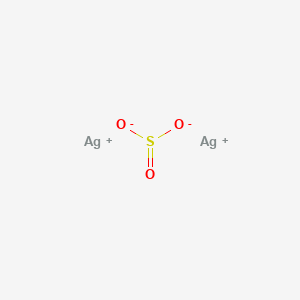
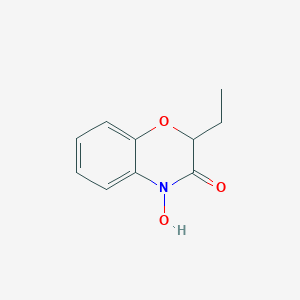
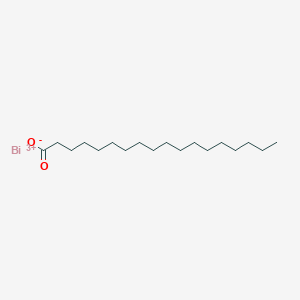
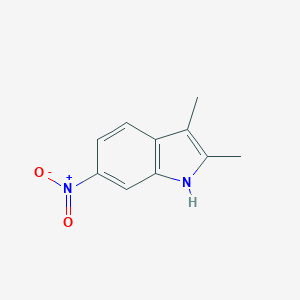
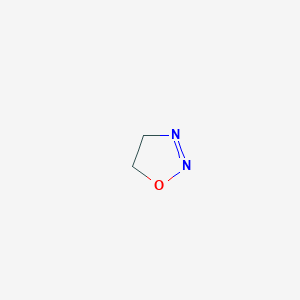
![5-[Amino(carboxy)methyl]-2-hydroxybenzoic acid](/img/structure/B81744.png)
